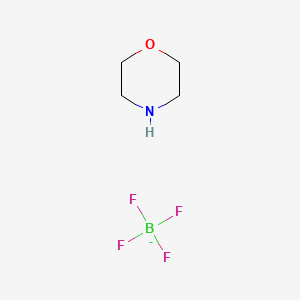
Morpholinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium tetrafluoroborate is an ionic compound composed of a morpholinium cation and a tetrafluoroborate anion. It is known for its stability and unique properties, making it a valuable additive in various scientific and industrial applications. The compound has garnered attention for its role in enhancing the performance and stability of perovskite solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Morpholinium tetrafluoroborate can be synthesized through the reaction of morpholine with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, where morpholine acts as a base and reacts with tetrafluoroboric acid to form the desired ionic compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The process ensures high purity and yield of the compound, which is essential for its application in sensitive areas such as solar cell manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Complex Formation: It can form complexes with metal ions, enhancing its utility in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the products may include new ionic compounds with different anions .
Aplicaciones Científicas De Investigación
Morpholinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as an additive in the synthesis of various organic and inorganic compounds.
Biology: The compound’s stability and ionic nature make it useful in biological studies, particularly in the stabilization of biomolecules.
Mecanismo De Acción
The mechanism by which morpholinium tetrafluoroborate exerts its effects involves the interaction between the morpholinium cation and the tetrafluoroborate anion. The synergistic action of these ions improves the quality of perovskite films and passivates surface and bulk defects. This leads to notable enhancements in device performance and stability .
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium tetrafluoroborate: Similar in structure but with a methylammonium cation instead of a morpholinium cation.
Tetrapentylammonium bromide: Another ionic compound used in various applications, particularly in gas hydrate inhibition.
Uniqueness
Morpholinium tetrafluoroborate stands out due to its specific ionic composition, which provides unique stability and performance-enhancing properties, especially in the context of perovskite solar cells. Its ability to form stable complexes and improve material quality makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
19585-43-4 |
|---|---|
Fórmula molecular |
C4H9BF4NO- |
Peso molecular |
173.93 g/mol |
Nombre IUPAC |
morpholine;tetrafluoroborate |
InChI |
InChI=1S/C4H9NO.BF4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;/q;-1 |
Clave InChI |
WTVDFRIZIJUKCC-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


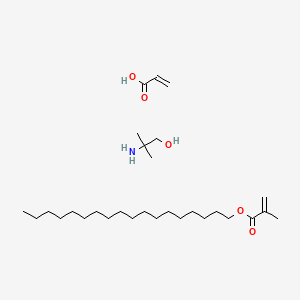
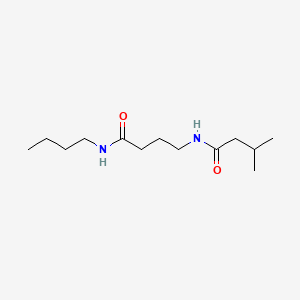
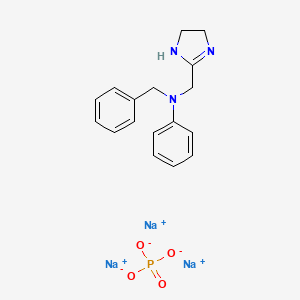

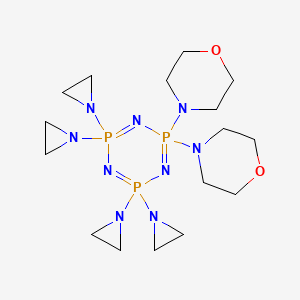
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)
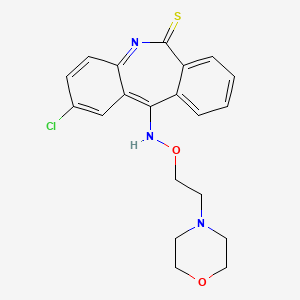

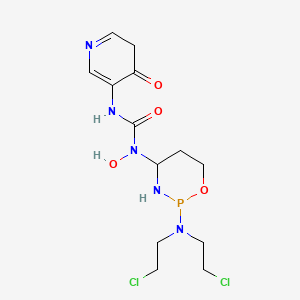

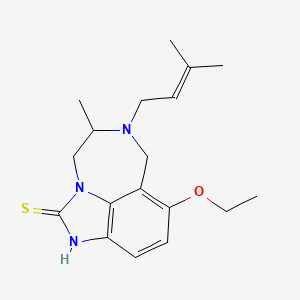

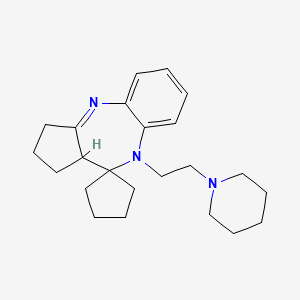
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
